molecular formula C7H4F3NO3 B1597957 6-Hydroxy-4-(trifluoromethyl)nicotinic acid CAS No. 849020-87-7

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No. B1597957
CAS RN: 849020-87-7
M. Wt: 207.11 g/mol
InChI Key: WCUKVMMGYGOCGJ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol . The IUPAC name for this compound is 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)nicotinic acid involves adding 5g (0.0192mol) Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate in turn to a 100mL three-necked flask, 0.3g of 10% Pd/C (water content 63.45%)), 5.25g (0.0389mol) CH3COONa 3H2O and 20mL ethanol . After stirring and dissolving, nitrogen was replaced 3 times to discharge air, after hydrogen replacement 2 times, the reaction was stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen was absorbed to complete the reaction, and suction filtration was recovered .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H, (H,11,12) (H,13,14) . The Canonical SMILES representation is: C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.11 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The XLogP3-AA value is -0.1 .

Scientific Research Applications

Enzymatic Production

6-Hydroxynicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process allows for simultaneous biomass and product formation without significant product decomposition, highlighting its efficiency in biotechnological applications (Mizon, 1995).

Bioelectrochemical Conversion

The conversion of nicotinic acid to 6-hydroxynicotinic acid has been significantly accelerated using a bioelectrochemically assisted microbial method. This method employs Pseudomonas fluorescens and shows high efficiency, with a 100% yield in continuous production systems, indicating its potential for large-scale industrial applications (Torimura et al., 1998).

Metabolic Pathways and Enzyme Studies

Research on the nicotinic acid hydroxylase system from Pseudomonas fluorescens has revealed important insights into the metabolism of nicotinic acid. This enzyme system converts nicotinic acid into 6-hydroxynicotinic acid, which is not further metabolized, thereby offering a clear view of the metabolic pathway involved (Hunt, 1959).

Chemical Synthesis and Applications

4-(Trifluoromethyl)nicotinic acid, a key intermediate for preparing certain compounds like flonicamid, has been synthesized using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. This synthesis process is noted for its high yield and suitability for industrial production, indicating its utility in various chemical manufacturing processes (Li We, 2014).

Optical Properties in Complex Formation

Studies on the optical properties of complexes formed with nicotinic acid derivatives, such as 2-hydroxy-5-methyl-3-nicotinic and 5-methyl-3-nicotinic acids, have shed light on their potential applications in materials science, particularly in energy transfer processes (Godlewska et al., 2020).

Medicinal Chemistry Research

Research into the therapeutic applications of nicotinic acid derivatives, like 6-substituted nicotinic acid analogues, has shown potential in the management of conditions like dyslipidemia and cancer. These compounds have been studied for their inhibitory effects on specific enzymes, demonstrating their relevance in pharmaceutical development (Mohammad et al., 2017).

Biochemical Analysis

Biochemical Properties

6-Hydroxy-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with WDR5 protein-protein binding inhibitors . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This interaction can significantly influence the biochemical pathways in which these enzymes or proteins are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and, consequently, the biochemical pathways in which it is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, which can alter its effectiveness and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of key metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is crucial for the compound’s role in various biochemical pathways and cellular processes.

properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382358
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849020-87-7
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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